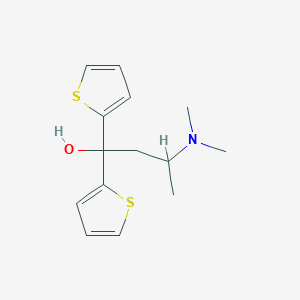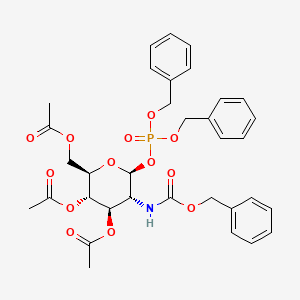
Isopentenyl-Adenine-7-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopentenyl-Adenine-7-glucoside is a naturally occurring cytokinin, a class of plant hormones that play a crucial role in regulating cell division, growth, and various developmental processes in plants. This compound is a derivative of N6-(Δ2-isopentenyl)adenine, which is one of the most common isoprenoid cytokinins found in higher plants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Isopentenyl-Adenine-7-glucoside typically involves the enzymatic or chemical glucosylation of N6-(Δ2-isopentenyl)adenine.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms that express the necessary glucosyltransferases. These microorganisms can be cultured in bioreactors under controlled conditions to produce the compound in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions: Isopentenyl-Adenine-7-glucoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the isopentenyl side chain.
Substitution: Substitution reactions can occur at the adenine base or the isopentenyl side chain.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions .
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Isopentenyl-Adenine-7-glucoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical properties and reactivity of cytokinins.
Biology: Plays a role in plant physiology research, particularly in studies related to cell division, growth, and development.
Medicine: Investigated for its potential therapeutic effects, such as promoting wound healing and tissue regeneration.
Wirkmechanismus
The mechanism of action of Isopentenyl-Adenine-7-glucoside involves its interaction with cytokinin receptors in plant cells. Upon binding to these receptors, the compound activates a signaling cascade that leads to the expression of specific genes involved in cell division and growth. The molecular targets include various transcription factors and enzymes that regulate the cell cycle and other developmental processes .
Vergleich Mit ähnlichen Verbindungen
N6-(Δ2-isopentenyl)adenine: The parent compound of Isopentenyl-Adenine-7-glucoside, which also exhibits cytokinin activity.
Trans-zeatin: Another isoprenoid cytokinin with a hydroxylated side chain, known for its high biological activity.
Cis-zeatin: An isomer of trans-zeatin with a different configuration, which has a weaker biological impact.
Uniqueness: this compound is unique due to its glucosylated structure, which may affect its solubility, stability, and transport within plant tissues. This modification can also influence its biological activity and the way it is metabolized in plants .
Eigenschaften
CAS-Nummer |
59384-58-6 |
|---|---|
Molekularformel |
C16H23N5O5 |
Molekulargewicht |
365.38 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-6-[6-(3-methylbut-2-enylamino)purin-7-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H23N5O5/c1-8(2)3-4-17-14-10-15(19-6-18-14)20-7-21(10)16-13(25)12(24)11(23)9(5-22)26-16/h3,6-7,9,11-13,16,22-25H,4-5H2,1-2H3,(H,17,18,19) |
InChI-Schlüssel |
ORUWKZNXHJIZKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCNC1=NC=NC2=C1N(C=N2)C3C(C(C(C(O3)CO)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tetrasodium;(3E)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B13415051.png)
![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1'H,6'H-spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]](/img/structure/B13415057.png)










